molecular formula C17H19FN2O2S B2924660 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396766-80-5

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2924660
CAS No.: 1396766-80-5
M. Wt: 334.41
InChI Key: UWKBSEBFYBJMJX-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a synthetic small molecule featuring a piperazine core, a key scaffold frequently found in pharmacologically active compounds and FDA-approved drugs . The molecular structure integrates a 4-fluorobenzoyl group and a thiophene-containing ethanol tail, which may be engineered to engage with specific enzymatic targets. Piperazine derivatives are extensively utilized in medicinal chemistry research both as tools for optimizing the pharmacokinetic properties of a molecule and as a central framework for positioning key pharmacophoric elements during drug discovery efforts . Researchers often investigate such compounds for their potential as enzyme inhibitors. For instance, structurally related molecules containing the 4-fluorobenzylpiperazine moiety have been identified as potent, competitive inhibitors of tyrosinase (TYR), an enzyme critical in melanogenesis, demonstrating significantly higher activity than the standard reference, kojic acid . These related inhibitors have also shown antimelanogenic effects in cellular models like B16F10 melanoma cells without cytotoxicity, suggesting potential applications in researching hyperpigmentation disorders . The presence of the thiophene ring, a common heterocycle in bioactive molecules, may further modulate the compound's electronic properties and binding affinity. This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)17(22)20-9-7-19(8-10-20)12-15(21)16-2-1-11-23-16/h1-6,11,15,21H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKBSEBFYBJMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the fluorobenzoyl group through a nucleophilic substitution reaction. The thiophene ring is introduced in a subsequent step, often through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The fluorobenzoyl and thiophene groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Substituents (Piperazine/Thiophen) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound C₁₇H₂₀FN₃O₂S 4-Fluorobenzoyl/Thiophen-2-yl N/A N/A Ethanol, Benzoyl -
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone (6c) C₂₄H₂₆FN₃O₃S 4-Fluorophenyl/Benzo[b]thiophen 131–132 96 Propanone, Methoxy
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d) C₂₅H₃₁N₃O₄S 2-Methoxyphenyl/Benzo[b]thiophen 128–129 93.4 Propanol, Methoxy
PUC-10 (5-HT6 antagonist) C₂₆H₂₇N₃O₄S₂ 2-Methoxyphenyl/Naphthalenesulfonyl N/A N/A Ethanol, Sulfonyl
E629-0296 (ChemDiv) C₂₄H₂₂FN₃OS 4-Fluorophenyl/Thiophen-2-yl-indole N/A N/A Ketone, Indole

Key Observations :

  • Functional Group Impact: The target compound’s ethanol group (vs. ketone in E629-0296 or propanone in 6c ) may improve solubility but reduce electrophilic reactivity.
  • Substituent Effects : The 4-fluorobenzoyl group (target) differs from 4-nitrophenyl (6f, m.p. 161–162°C ) or pyridin-2-yl (8e ) in electronic properties, influencing binding affinity and metabolic stability.

Table 2: Pharmacological Profiles of Piperazine-Based Analogues

Compound Name Target Receptor/Enzyme Activity (IC₅₀/Ki) Functional Role Reference
PUC-10 (4j) 5-HT6 Receptor IC₅₀ = 32 nM Potent Antagonist
UDO/UDD (Pyridine Derivatives) CYP51 Enzyme Comparable to Posaconazole Antifungal/Antiparasitic
4-(4-Fluorobenzyl)piperazin-1-yl Derivatives Not Specified N/A Antiproliferative

Key Observations :

  • Receptor Affinity: Piperazine-ethanol derivatives like PUC-10 exhibit high 5-HT6 antagonism (IC₅₀ = 32 nM) , suggesting the target compound may share similar activity if optimized.
  • Enzyme Inhibition : Pyridine-piperazine hybrids (UDO/UDD) inhibit CYP51, highlighting the scaffold’s adaptability for diverse targets .

Biological Activity

The compound 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H17FN2OS
  • Molecular Weight : 294.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its inhibitory effects on tyrosinase (TYR) , an enzyme crucial for melanin production, making it a candidate for treating hyperpigmentation disorders.

Tyrosinase Inhibition

Research has demonstrated that compounds similar to This compound exhibit significant inhibition of tyrosinase activity. A study highlighted that derivatives of piperazine, particularly those with a fluorobenzoyl group, showed competitive inhibition against TYR from Agaricus bisporus with IC50 values in the low micromolar range (e.g., IC50 = 0.18 μM) . This suggests that the compound could be effective in reducing melanin synthesis.

Antimelanogenic Effects

In vitro studies using B16F10 melanoma cells indicated that the compound does not exhibit cytotoxicity while effectively reducing melanin production. This property is particularly valuable for cosmetic applications aimed at skin lightening .

Study 1: Evaluation of Tyrosinase Inhibitors

A comprehensive evaluation of various piperazine-based compounds revealed that those containing the 4-fluorobenzoyl moiety demonstrated enhanced inhibitory effects on TYR compared to traditional inhibitors like kojic acid . The study employed kinetic assays to determine the mode of inhibition, confirming that these compounds act as competitive inhibitors.

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of piperazine derivatives indicated that modifications on the aromatic tail significantly influence biological activity. The introduction of electron-withdrawing groups, such as fluorine, was found to enhance inhibitory potency against TYR .

Data Summary

Compound NameIC50 (μM)Biological ActivityReference
Kojic Acid17.76Tyrosinase Inhibitor
Compound 260.18Tyrosinase Inhibitor
Compound XTBDAntimelanogenic

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